1-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone
Description
1-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone (CAS: 1353963-01-5) is a piperidine-derived compound featuring a benzyl-cyclopropyl-amino substituent at the 4-position of the piperidine ring and a chloroethanone group at the 1-position. Its molecular weight is 306.83 g/mol . However, specific biological or industrial applications remain undocumented in the available literature.
Properties
IUPAC Name |
1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c18-12-17(21)19-10-8-16(9-11-19)20(15-6-7-15)13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRSEGIMKDWSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C3CCN(CC3)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101149555 | |
| Record name | Ethanone, 2-chloro-1-[4-[cyclopropyl(phenylmethyl)amino]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101149555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353963-01-5 | |
| Record name | Ethanone, 2-chloro-1-[4-[cyclopropyl(phenylmethyl)amino]-1-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353963-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-chloro-1-[4-[cyclopropyl(phenylmethyl)amino]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101149555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone (CAS No. 1353954-88-7) is a synthetic organic compound notable for its complex structure, which includes a piperidine ring and a chloroethanone moiety. This compound has garnered attention for its potential applications in medicinal chemistry, particularly related to its biological activity in modulating neurotransmitter systems and its implications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₅ClN₂O, with a molecular weight of approximately 320.17 g/mol. The presence of the chloro group allows for nucleophilic substitution reactions, enabling the synthesis of various derivatives that may exhibit altered biological activities. The piperidine ring contributes to the compound's versatility in synthetic applications.
Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Central structure contributing to biological activity |
| Chloro Group | Facilitates nucleophilic substitution reactions |
| Benzyl Group | Enhances interaction with biological targets |
Neurotransmitter Modulation
Preliminary studies suggest that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems such as serotonin and dopamine pathways. Compounds with similar structural features have been explored for their potential as analgesics and antidepressants due to their interactions with these receptors.
Antimicrobial Properties
Research has indicated that piperidine derivatives can possess antimicrobial properties. In vitro studies have shown that related compounds exhibit antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents in similar compounds has been correlated with enhanced bioactivity, suggesting that the chloro group in this compound may also contribute to potential antimicrobial effects .
Enzyme Inhibition
The compound has been implicated in enzyme inhibition studies, particularly concerning acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in treating conditions like Alzheimer’s disease and infections caused by urease-producing bacteria .
Pharmacological Studies
- Neuropharmacological Effects : A study focusing on the interaction of piperidine derivatives with neurotransmitter receptors highlighted the potential of compounds like this compound to act as modulators of mood regulation and pain perception.
- Antimicrobial Testing : In a comparative analysis, several piperidine derivatives were tested for their antibacterial efficacy. The results indicated that compounds with similar structures demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit similar properties .
- Enzyme Activity Assessment : The compound was evaluated for its ability to inhibit AChE, revealing promising results that could lead to its use in neurodegenerative disease management .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of chloroethanone-functionalized piperidine derivatives, which are characterized by variations in the amino substituents and structural modifications. Below is a detailed comparison with key analogs:
Table 1: Structural and Commercial Comparison of Selected Piperidine-Chloroethanone Derivatives
Key Findings:
Substituent Effects on Molecular Weight: The target compound’s benzyl-cyclopropyl-amino group contributes to its higher molecular weight (306.83 g/mol) compared to analogs with smaller substituents (e.g., benzyl-ethyl-amino: 294.82 g/mol) . Cyclopropyl-containing derivatives (e.g., 1353985-44-0) exhibit reduced molecular weights due to the absence of a chloroethanone group.
Structural Diversity and Applications: Benzyl-isopropyl-amino derivatives: These compounds are often explored in medicinal chemistry for their balanced lipophilicity and metabolic stability . Spirocyclic analogs: Compounds like 1-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)ethanone are associated with agrochemical applications, particularly in fungicidal formulations . Hydroxyethyl-cyclopropyl derivatives: The presence of a hydroxyl group (e.g., 1353985-44-0) may enhance solubility, making them candidates for aqueous-phase reactions .
In contrast, non-chlorinated derivatives (e.g., 1-(4-((Cyclopropylamino)methyl)piperidin-1-yl)ethanone) lack this reactivity, limiting their utility in electrophilic applications .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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